molecular formula C23H33N3O B5544997 2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol

2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol

Katalognummer B5544997
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: VGAQLQYIKVAWJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes, including the formation of piperazinylalkyl moieties and the introduction of various functional groups to the core structure. For instance, the synthesis of N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl derivatives has been described, demonstrating the complexity and versatility of synthetic routes for similar compounds (Śladowska et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to "2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol" involves advanced techniques such as X-ray crystallography, FT-IR, NMR, and mass spectrometry. These techniques provide detailed insights into the arrangement of atoms within the molecule and the nature of its bonds, as seen in the analysis of nitrogenous compounds containing related structures (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of such complex molecules can be influenced by the presence of piperazine and pyridine rings, as well as other substituents. Studies on similar compounds reveal insights into their potential interactions and reactions, such as the synthesis and evaluation of (cyanomethyl)piperazines as PAF antagonists, indicating the diverse chemical behavior of these molecules (Carceller et al., 1993).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Activity

A study by Carceller et al. (1993) explored the synthesis and structure-activity relationships of a class of compounds including the chemical of interest. These compounds were evaluated for their potential as PAF (platelet-activating factor) antagonists. Specifically, they assessed the in vitro and in vivo activity in different assays related to platelet aggregation and hypotension in rats. The study highlighted how specific structural modifications could significantly enhance oral activity and potency (Carceller et al., 1993).

Analytical Methodology

Muszalska, Śladowska, and Sabiniarz (2005) developed an HPLC and TLC methodology for determining the purity of a compound structurally similar to the chemical . Their research focused on establishing a reliable analytical method for quality control and purity assessment, which is crucial in pharmaceutical research (Muszalska, Śladowska & Sabiniarz, 2005).

Antitumor Activity

Naito et al. (2005) investigated the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, which included structures related to the chemical of interest. They tested these compounds for cytotoxic activity against several tumor cell lines, demonstrating significant antitumor activity in specific derivatives. Such studies are vital for the development of new cancer therapies (Naito et al., 2005).

Crystal Structure Analysis

Kavitha et al. (2014) conducted a study on the crystal structure of a compound closely related to the one . Understanding the molecular and crystal structure is essential in the field of medicinal chemistry, as it helps in the design of more effective and targeted pharmaceutical agents (Kavitha et al., 2014).

Eigenschaften

IUPAC Name

2-methyl-4-[4-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c1-19-5-4-12-24-22(19)18-26-15-13-25(14-16-26)17-21-8-6-20(7-9-21)10-11-23(2,3)27/h4-9,12,27H,10-11,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAQLQYIKVAWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.